4-Methoxy-3-[(4-oxopyrazolo[1,5-a]pyrazin-5-yl)methyl]benzaldehyde
Description
4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde is a complex organic compound that features a benzaldehyde core substituted with a methoxy group and a pyrazolo[1,5-a]pyrazine moiety
Properties
Molecular Formula |
C15H13N3O3 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
4-methoxy-3-[(4-oxopyrazolo[1,5-a]pyrazin-5-yl)methyl]benzaldehyde |
InChI |
InChI=1S/C15H13N3O3/c1-21-14-3-2-11(10-19)8-12(14)9-17-6-7-18-13(15(17)20)4-5-16-18/h2-8,10H,9H2,1H3 |
InChI Key |
ATHFUHFMGJIDPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2C=CN3C(=CC=N3)C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde typically involves multi-step organic reactions. One common approach is to start with a methoxy-substituted benzaldehyde and introduce the pyrazolo[1,5-a]pyrazine moiety through a series of condensation and cyclization reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high throughput and consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields an alcohol .
Scientific Research Applications
4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzaldehyde derivatives and pyrazolo[1,5-a]pyrazine-containing molecules. Examples include:
- 4-methoxybenzaldehyde
- 3-(pyrazolo[1,5-a]pyrazin-5-yl)benzaldehyde
Uniqueness
What sets 4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
